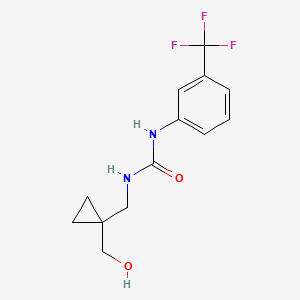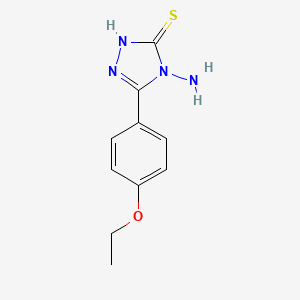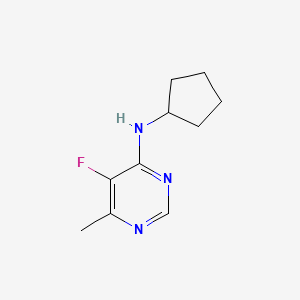
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. The compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors (JAK inhibitors).
Mécanisme D'action
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine works by inhibiting the activity of JAKs, which are involved in the signaling pathways of immune cells. JAKs are responsible for the phosphorylation of signal transducers and activators of transcription (STATs), which are transcription factors that regulate gene expression. Inhibition of JAKs leads to the downregulation of STATs and the inhibition of pro-inflammatory cytokines, which are involved in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various autoimmune diseases. CP-690,550 has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has several advantages and limitations for lab experiments. One of the main advantages is its specificity for JAKs, which makes it a valuable tool for studying JAK signaling pathways. CP-690,550 has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of CP-690,550 is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine. One potential direction is the development of more potent and selective JAK inhibitors, which could have improved therapeutic efficacy and reduced toxicity. Another direction is the study of the role of JAKs in other diseases, such as cancer and neurodegenerative diseases. The use of CP-690,550 in combination with other drugs could also be explored as a potential treatment option for autoimmune diseases. Overall, the study of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has the potential to lead to new insights into the role of JAKs in various diseases and the development of new therapeutic options.
Méthodes De Synthèse
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of starting materials such as 5-fluoro-6-methylpyrimidine-4-carboxylic acid and cyclopentylmagnesium bromide, which undergo a series of reactions to produce the final product. The synthesis of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine requires careful handling of the chemical reagents and the use of specialized equipment to ensure the purity of the final product.
Applications De Recherche Scientifique
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has been extensively studied for its potential use in various research applications. One of the main applications of CP-690,550 is in the field of immunology, where it has been shown to inhibit the activity of Janus kinases (JAKs). JAKs are a family of enzymes that play a key role in the signaling pathways of immune cells. Inhibition of JAKs has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-7-9(11)10(13-6-12-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJIZPLOOGDMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(2,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2798813.png)
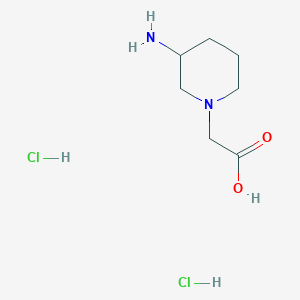
![3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2798817.png)
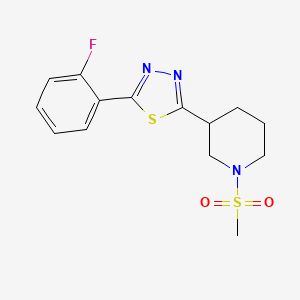
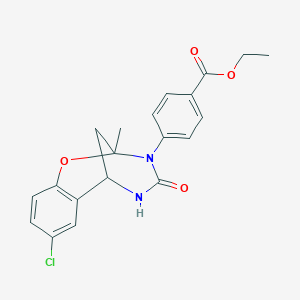
![1-(4-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2798820.png)
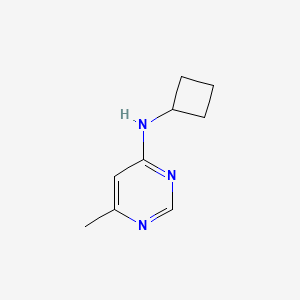
![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2798824.png)
![5-((4-Ethylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798826.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2798828.png)
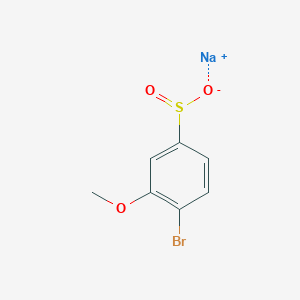
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2798832.png)
